Cas no 1171370-67-4 (1-cyclopentyl-5-methyl-1H-pyrazole)

1-Cyclopentyl-5-methyl-1H-pyrazole is a pyrazole derivative characterized by its cyclopentyl and methyl substituents, which influence its reactivity and physical properties. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile heterocyclic structure, serving as a key intermediate in the development of biologically active molecules. Its stability and moderate polarity make it suitable for various chemical transformations, including functionalization and cross-coupling reactions. The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in drug design applications. The compound is typically supplied in high purity, ensuring reproducibility in research and industrial processes.
1-cyclopentyl-5-methyl-1H-pyrazole structure
1171370-67-4 structure
Product Name:1-cyclopentyl-5-methyl-1H-pyrazole
CAS No:1171370-67-4
MF:C9H14N2
MW:150.220861911774
MDL:MFCD09701758
CID:3159097
PubChem ID:25247791
Update Time:2025-05-25

1-cyclopentyl-5-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopentyl-5-methyl-1H-pyrazole
    • 1171370-67-4
    • EN300-231592
    • 1-cyclopentyl-5-methylpyrazole
    • WWB37067
    • STK352146
    • SCHEMBL18250762
    • AKOS005167815
    • MDL: MFCD09701758
    • Inchi: 1S/C9H14N2/c1-8-6-7-10-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
    • InChI Key: GBECUYVZZAGNFW-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC=N1)C1CCCC1

Computed Properties

  • Exact Mass: 150.115698455Da
  • Monoisotopic Mass: 150.115698455Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 17.8Ų

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1-cyclopentyl-5-methyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1171370-67-4)1-cyclopentyl-5-methyl-1H-pyrazole
Order Number:A1107527
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:48
Price ($):238.0/716.0
Email:sales@amadischem.com

Additional information on 1-cyclopentyl-5-methyl-1H-pyrazole

1-Cyclopentyl-5-Methyl-1H-Pyrazole: A Comprehensive Overview

1-Cyclopentyl-5-Methyl-1H-Pyrazole (CAS No. 1171370-67-4) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrazole family, which is a five-membered ring containing two nitrogen atoms. The presence of a cyclopentyl group and a methyl substituent at specific positions on the pyrazole ring imparts unique chemical properties and potential applications in drug discovery and material science.

The molecular formula of 1-cyclopentyl-5-methyl-1H-pyrazole is C9H13N2, with a molecular weight of 149.2 g/mol. Its structure consists of a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a cyclopentyl group at position 1 and a methyl group at position 5. This substitution pattern influences the compound's electronic properties, making it a promising candidate for various chemical reactions and biological assays.

Recent studies have highlighted the potential of cyclopentyl-substituted pyrazoles in medicinal chemistry. For instance, researchers have explored the use of pyrazole derivatives as inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The cyclopentyl group in 1-cyclopentyl-5-methyl-1H-pyrazole contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins.

In terms of synthesis, pyrazole derivatives can be prepared via various methods, including the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with hydrazines or their derivatives. The synthesis of 1-cyclopentyl-5-methyl-1H-pyrazole typically involves the cyclization of an appropriate diketone or by modifying existing pyrazole frameworks with substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yields.

The application of cyclopentyl-substituted pyrazoles extends beyond pharmacology into materials science. For example, these compounds can serve as building blocks for constructing advanced materials with tailored electronic properties. Their ability to form stable coordination complexes makes them valuable in catalysis and sensor technology. Additionally, the study of pyrazole derivatives has contributed to the development of novel organic semiconductors for use in flexible electronics.

From an environmental perspective, understanding the degradation pathways of pyrazole derivatives is crucial for assessing their ecological impact. Recent research has focused on microbial degradation mechanisms, particularly under anaerobic conditions. The presence of substituents like the cyclopentyl group can influence biodegradation rates, making it essential to evaluate these compounds' persistence in natural environments.

In conclusion, 1-cyclopentyl-5-methyl-1H-pyrazole represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1171370-67-4)1-cyclopentyl-5-methyl-1H-pyrazole
A1107527
Purity:99%/99%
Quantity:1g/5g
Price ($):238.0/716.0
Email